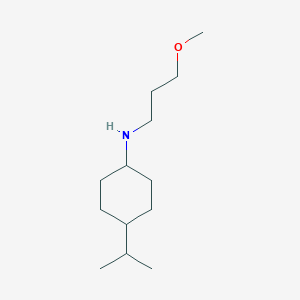

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-11(2)12-5-7-13(8-6-12)14-9-4-10-15-3/h11-14H,4-10H2,1-3H3 |

InChI Key |

KGMNBMBFGSBMML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

This method involves the condensation of 4-(propan-2-yl)cyclohexan-1-amine with 3-methoxypropanal in the presence of a reducing agent.

Mechanism :

The aldehyde reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Nucleophilic Substitution

Reacting 4-(propan-2-yl)cyclohexan-1-amine with 1-chloro-3-methoxypropane under basic conditions.

- Conditions :

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 80–100°C

- Yield: 60–75%

Limitation : Requires stoichiometric base and prolonged reaction times.

Catalytic Amination

Adapted from Cu-Co/Al₂O₃-catalyzed methods for 3-methoxypropylamine synthesis:

- Step 1 : Synthesize 3-methoxypropylamine via vapor-phase amination of 3-methoxypropanol with NH₃ and H₂.

- Catalyst: Cu-Co/Al₂O₃-diatomite (Cu: 0.1–50%, Co: 0.5–60%)

- Pressure: 0.1–5.0 MPa

- Temperature: 50–360°C

- Space velocity: 0.1–3.0 h⁻¹

- Step 2 : React 3-methoxypropylamine with 4-(propan-2-yl)cyclohexan-1-amine via Buchwald-Hartwig coupling.

Hydroaminomethylation

A transition-metal-catalyzed one-pot method combining alkene, syngas (CO/H₂), and amine:

- Catalyst : Rhodium (e.g., [Rh(nbd)₂]SbF₆) with BTPP ligand

- Conditions :

Catalyst Systems

Key catalysts and their compositions from patent literature:

| Catalyst Component | Weight % | Role |

|---|---|---|

| Cu | 0.1–50.0 | Active site for dehydrogenation |

| Co | 0.5–60.0 | Enhances ammonia activation |

| Ru | 0.001–0.1 | Stabilizes intermediates |

| Mg | 0.001–5.7 | Modifies catalyst acidity |

| Cr | 0.01–15.0 | Improves thermal stability |

Optimization Strategies

- Recycling : Closed-loop systems recover unreacted 3-methoxypropanol and ammonia, reducing raw material costs.

- Byproduct Control : Minor byproducts like bis-(3-methoxypropyl)amine are minimized via distillation or recycled into the feed.

- Scale-up : Fixed-bed reactors enable continuous production with >90% conversion efficiency.

Comparative Analysis of Methods

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 70–85% | Medium | Low | High |

| Nucleophilic Substitution | 60–75% | Low | Moderate | Moderate |

| Catalytic Amination | 65–80% | High | High | High |

| Hydroaminomethylation | 80–90% | Very High | Very High | Limited |

Challenges and Innovations

- Selectivity : Rhodium catalysts with sterically hindered ligands (e.g., BTPP) suppress branching in hydroaminomethylation.

- Catalyst Lifespan : Cu-Co/Al₂O₃ systems maintain activity for >500 hours under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Ethoxypropyl analogs () may exhibit lower polarity due to the longer alkoxy chain .

- Core Structure : Cyclohexane derivatives (e.g., Example 13 in ) show higher molecular weights due to aromatic or heterocyclic additions, which also increase steric hindrance .

- Biological Relevance : Pyridine- and pyrazole-containing amines () are common in drug discovery, suggesting that the target compound’s isopropyl and methoxypropyl groups could be tailored for receptor binding .

Physicochemical and Electronic Properties

- Lipophilicity: The cyclohexane-isopropyl core increases hydrophobicity, while the methoxypropyl group balances this with moderate polarity.

- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact-exchange terms improve accuracy in predicting stability, which could be applied to compare conformational isomers of the target compound .

Biological Activity

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine, with the CAS number 1342213-04-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₃H₂₇NO

- Molecular Weight : 213.37 g/mol

- IUPAC Name : 4-isopropyl-N-(3-methoxypropyl)cyclohexan-1-amine

- Purity : 97%

The compound features a cyclohexane ring substituted with an isopropyl group and a methoxypropyl amine, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in the body. The amine group may facilitate hydrogen bonding or ionic interactions with target molecules, enhancing the compound's binding affinity and specificity. This can lead to modulation of various biological pathways, potentially affecting neurotransmitter systems or other physiological processes .

Pharmacological Potential

Research indicates that compounds structurally related to this compound exhibit a range of pharmacological activities:

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating serotonin and dopamine receptors, which could imply that this compound may also interact with these systems, potentially influencing mood and cognition .

- Antifungal Activity : Some derivatives within this structural class have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus, suggesting that this compound might possess similar activities .

- Cell Permeability and Bioavailability : Studies on related compounds have shown favorable cell permeability characteristics through models like Caco-2 cells, indicating potential for good oral bioavailability and central nervous system distribution .

Case Studies

Several studies have highlighted the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.